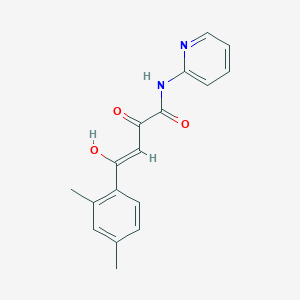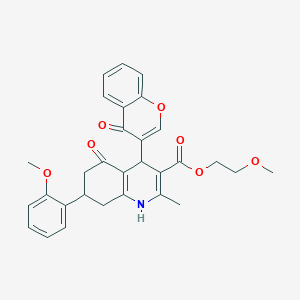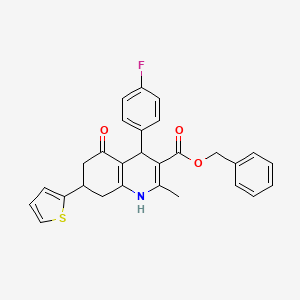![molecular formula C23H18Cl2N2OS B11076885 N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11076885.png)
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide is an organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.
Acetamide Formation: The final step involves the acylation of the indole derivative with 2,4-dichlorophenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H18Cl2N2OS |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1-methyl-3-phenylsulfanylindol-2-yl)acetamide |
InChI |
InChI=1S/C23H18Cl2N2OS/c1-27-20-10-6-5-9-17(20)23(29-16-7-3-2-4-8-16)21(27)14-22(28)26-19-12-11-15(24)13-18(19)25/h2-13H,14H2,1H3,(H,26,28) |
InChI Key |
NQZORBWBESYKKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NC3=C(C=C(C=C3)Cl)Cl)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-{[(3,4-dichlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B11076809.png)

![2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide](/img/structure/B11076821.png)
![2-[(dibenzylamino)methyl]-4-(4-methoxyphenyl)-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11076824.png)
![4-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11076839.png)

![N-(4-chlorophenyl)-4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11076856.png)
![N-{[(2-chlorophenyl)carbamothioyl]amino}cyclopropanecarboxamide](/img/structure/B11076865.png)
![methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate](/img/structure/B11076870.png)
![ethyl 4-[(3-methoxyphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B11076874.png)
![(4Z)-4-{2-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11076889.png)
![4-[(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B11076899.png)


